3-Nitro-2-(1H-pyrrol-1-yl)phenol
Overview
Description
3-Nitro-2-(1H-pyrrol-1-yl)phenol is an organic compound that features a nitro group, a pyrrole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(1H-pyrrol-1-yl)phenol typically involves the nitration of 2-(1H-pyrrol-1-yl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(1H-pyrrol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Electrophiles such as halogens or alkyl groups in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 3-Amino-2-(1H-pyrrol-1-yl)phenol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
3-Nitro-2-(1H-pyrrol-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(1H-pyrrol-1-yl)phenol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenol group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)phenol: Lacks the nitro group, resulting in different chemical and biological properties.
3-Nitrophenol: Lacks the pyrrole ring, leading to different reactivity and applications.
Uniqueness
3-Nitro-2-(1H-pyrrol-1-yl)phenol is unique due to the presence of both a nitro group and a pyrrole ring, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
3-nitro-2-pyrrol-1-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-5-3-4-8(12(14)15)10(9)11-6-1-2-7-11/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNONTWRGAREEJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC=C2O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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